molecular formula C22H26ClFN2O3S B14985504 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

Cat. No.: B14985504
M. Wt: 453.0 g/mol
InChI Key: AXMVUANABFSUFT-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group, and a benzyl group that is further substituted with chloro and fluoro atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under conditions that facilitate amide bond formation.

    Benzylation and Halogenation: The benzyl group is introduced through a benzylation reaction, followed by selective halogenation to introduce chloro and fluoro substituents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: Its unique structure may lend itself to applications in the development of novel materials with specific properties.

    Biological Studies: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonyl and carboxamide groups.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl and carboxamide groups are likely to play a key role in its binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
  • N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

Comparison: 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is unique due to the combination of its functional groups and the specific substitutions on the benzyl ring. This combination imparts distinct chemical and biological properties that may not be present in similar compounds. For example, the presence of both chloro and fluoro substituents can influence the compound’s reactivity and binding interactions.

Properties

Molecular Formula

C22H26ClFN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H26ClFN2O3S/c1-3-16-7-4-6-15(2)21(16)25-22(27)17-10-12-26(13-11-17)30(28,29)14-18-19(23)8-5-9-20(18)24/h4-9,17H,3,10-14H2,1-2H3,(H,25,27)

InChI Key

AXMVUANABFSUFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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